

Application Note: ^1H and ^{13}C NMR Analysis of Butyl 6-methylpiperidine-2-carboxylate

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Compound of Interest

Compound Name: Butyl 6-methylpiperidine-2-carboxylate

Cat. No.: B421269

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Abstract

This application note provides a detailed protocol for the acquisition and analysis of ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectra for **Butyl 6-methylpiperidine-2-carboxylate**. This compound is a key intermediate in the synthesis of various pharmaceutical agents, and its structural elucidation by NMR is crucial for quality control and reaction monitoring. This document outlines the sample preparation, instrument parameters, and data interpretation, supported by tabulated spectral data and workflow diagrams. While the presented spectral data is predicted based on established principles of NMR spectroscopy, it serves as a robust guide for researchers working with this or structurally related molecules.

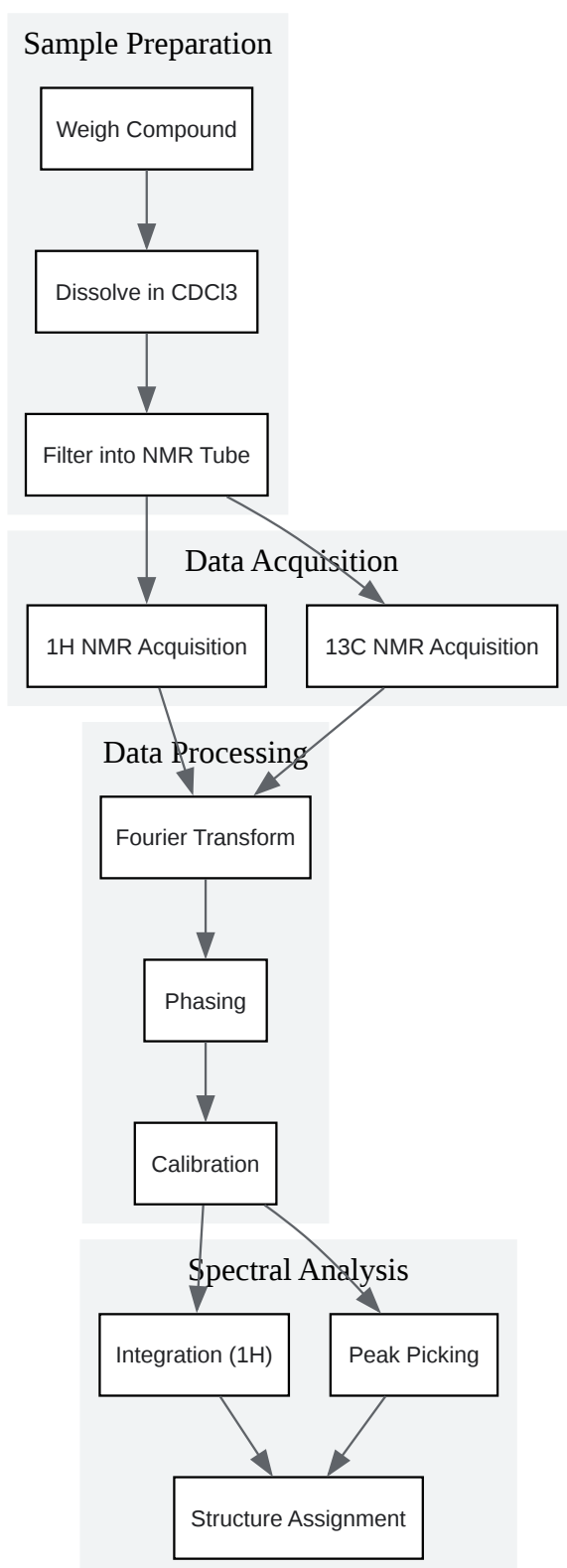
Introduction

Butyl 6-methylpiperidine-2-carboxylate is a substituted piperidine derivative of significant interest in medicinal chemistry and drug development. The piperidine scaffold is a common motif in a wide array of natural products and synthetic drugs. Accurate structural characterization is paramount to ensure the identity and purity of synthesized compounds. NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. This note details the comprehensive ^1H and ^{13}C NMR analysis of the title compound.

Predicted NMR Spectral Data

Disclaimer: The following NMR data is predicted based on the chemical structure of **Butyl 6-methylpiperidine-2-carboxylate** and typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Structure:



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